2-(Chloromethyl)-5-phenyl-1,3-oxazole
Description
2-(Chloromethyl)-5-phenyl-1,3-oxazole is a heterocyclic organic compound with the molecular formula C₁₀H₈ClNO and an exact mass of 193.01 g/mol . Its structure features a five-membered oxazole ring substituted with a chloromethyl group at position 2 and a phenyl group at position 4. While its specific applications are less documented in the provided evidence, structurally related oxazole derivatives are widely used in fluorescent probes , materials science , and pharmaceutical research .
Properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLTZKFBJAFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367995 | |
| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64640-13-7 | |
| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethyl-1H-benzo[d]imidazole with suitable reagents to form the desired oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry 2-(Chloromethyl)-5-phenyl-1,3-oxazole is used as a building block for synthesizing pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities. Oxazole derivatives, including 2-aminomethyl-5-phenyloxazoles, have demonstrated anti-inflammatory and analgesic activity . Novel 1,3-oxazole sulfonamides have been screened for their potential to inhibit cancer cell growth, with many exhibiting promising overall growth inhibitory properties and high specificity within leukemia cell lines .
- Materials Science The compound is explored for its potential use in developing advanced materials, including polymers and nanomaterials.
- Biological Studies this compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Related Research
Other related research includes:
- The synthesis of novel honokiol analogues by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl groups to develop new potent antiviral molecules .
- The investigation into the mechanism of antihyperlipidemic action of 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (LM-1554) .
- The study of quinazoline derivatives as analgesic and anti-inflammatory agents .
- The exploration of quinazoline derivatives for anticonvulsant, anti-inflammatory, sirtuin modulating, and antidiabetic activities .
- The synthesis and structure-activity relationships of novel zwitterionic 2-phenyloxazoles as potent PPARα/γ dual agonists free of CYP3A4-dependent MBI .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Findings :
- The hydroxyphenyl substituent in O1O and O6O enables hydrogen bonding with membrane components, allowing detection of microenvironment changes (e.g., polarity, hydration) . In contrast, the chloromethyl group in this compound lacks hydrogen-bonding capacity but may enhance membrane permeability or reactivity .
- Biphenyl/naphthyl groups (O6O, ) increase hydrophobicity and fluorescence quantum yield compared to phenyl-substituted analogs.
Functional Analogs in Materials Science
Oxazole ligands in coordination chemistry exhibit tunable electronic properties for optoelectronic applications:
Key Findings :
- Hydroxyphenyl substituents in Alppo3 facilitate metal coordination and emission tuning . The chloromethyl group in this compound could serve as a starting point for synthesizing analogous ligands via functional group interconversion.
Chloromethyl-Substituted Oxazoles in Pharmaceutical Research
Key Findings :
- Chloromethyl derivatives are often prioritized for their reactivity in drug discovery. For example, 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one is a key intermediate in synthesizing anticonvulsants .
- Substituent position (e.g., 2- vs. 4-chloromethyl) influences steric and electronic effects, altering biological activity or metabolic stability .
Physicochemical Properties Comparison
Biological Activity
2-(Chloromethyl)-5-phenyl-1,3-oxazole is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a chloromethyl group at the second position and a phenyl group at the fifth position of the oxazole ring, contributing to its potential therapeutic applications. The molecular formula is with a molecular weight of approximately 201.63 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell growth, particularly in various human cancer cell lines. The biological activities are attributed to its structural components, which enhance interactions with biological targets .
Anticancer Potential
Several studies have focused on the anticancer potential of this compound:
- Cell Lines Tested : The compound has shown effectiveness against fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cell lines.
- Mechanism of Action : Molecular docking studies suggest that this compound interacts with enzymes or receptors involved in cancer pathways, indicating its potential as a therapeutic agent .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. For instance, it showed an IC50 value of approximately 19.56 µM against HT-1080 cells .
- Apoptosis Induction : Further investigations revealed that the compound induces apoptosis through activation of caspase pathways and cell cycle arrest at the G2/M phase in HT-1080 and A-549 cells .
- Comparative Studies : In comparison to other oxazole derivatives, this compound was noted to have favorable activity profiles against cancer cell lines, demonstrating higher efficacy than some established chemotherapeutic agents like doxorubicin .
Interaction with Biological Targets
The binding affinity of this compound with various biological targets has been a focal point of research:
- Cholesterol Ester Transfer Protein (CETP) : The compound acts as an inhibitor of CETP, which plays a role in lipid metabolism and cardiovascular diseases .
Structural Comparisons
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-methyl-1,3-oxazole | Contains a methyl group instead of a phenyl | Exhibits different biological activity profiles |
| 5-Phenyl-1,3-thiazole | Similar five-membered ring structure | Different heteroatom (sulfur) affecting reactivity |
| 2-(Bromomethyl)-5-phenyloxazole | Bromine instead of chlorine at the second position | Potentially different reactivity due to bromine |
Q & A
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-phenyl-1,3-oxazole, and how are the products characterized?
- Methodological Answer : The compound is synthesized via S-alkylation reactions or cyclization protocols . For example:
- S-Alkylation : Reacting 4-chloro-6-methylpyrimidine-2-thiol with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole in tetrahydrofuran yields bis-heterocyclic conjugates .
- Cyclization : Precursors like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole are used to synthesize oxadiazole derivatives under alkaline conditions .
Characterization involves: - Spectroscopy : IR (C=N, C-O-C stretches), H/C NMR (substituent confirmation), and mass spectrometry (molecular ion peaks) .
- Elemental analysis : To verify purity and stoichiometry .
Q. Table 1: Synthesis and Characterization Data
| Method | Reagents/Conditions | Key Spectral Data (IR/NMR) | Reference |
|---|---|---|---|
| S-Alkylation | THF, methanesulfonic acid catalyst | H NMR: δ 7.2–8.1 (aromatic H) | |
| Cyclization | Ethyl acetoacetate, hydrolysis | IR: 1650 cm (C=N) |
Q. How is this compound utilized in the synthesis of heterocyclic conjugates for pharmaceutical research?
- Methodological Answer : The chloromethyl group enables nucleophilic substitutions, forming pharmacologically relevant heterocycles:
- Bis-oxadiazoles : React with (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol under ultrasound irradiation to enhance reaction efficiency .
- Aminomethyl derivatives : React with amines (e.g., benzylamine, cyclohexylamine) in diethyl ether to yield substituted oxadiazoles with potential bioactivity .
These conjugates are screened for in vitro antibacterial or anticancer activity, leveraging the oxazole scaffold’s metabolic stability .
Advanced Research Questions
Q. What methodological considerations are critical when employing this compound-derived fluorescent probes in lipid membrane studies?
- Methodological Answer : The compound’s derivatives (e.g., 2-(2′-OH-phenyl)-5-phenyl-1,3-oxazole , O1O ) act as environment-sensitive probes for lipid bilayer analysis:
- Steady-state fluorescence spectroscopy : Measures polarity and proton-donor ability changes in membranes (e.g., RBCs, leukocytes). Spectral shifts in emission maxima () correlate with microenvironment alterations .
- Probe localization : O1O resides near phospholipid glycerol backbones, detecting perturbations in membrane viscosity or hydration .
Key controls : Compare treated vs. untreated cells (e.g., nanoparticle-exposed rats) to isolate membrane-specific effects .
Q. Table 2: Fluorescence Probe Applications
| Probe | Target Membrane Region | Observed Changes (Example Study) | Reference |
|---|---|---|---|
| O1O | Phospholipid glycerol backbones | No polarity shift in nanoparticle-RBCs | |
| PH7 | Deep lipid bilayer | Decreased proton-donor ability in WBCs |
Q. How do structural modifications of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group ’s electrophilicity is modulated by:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, phenyl) enhance reactivity toward amines or thiols. For example, 5-(chloromethyl)-1,3,4-oxadiazole reacts with 2-pyrrolidinoethylamine to form hydrochlorides with >45% yield .
- Solvent choice : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, while protic solvents may quench reactivity .
Analytical validation : Monitor reaction progress via TLC and characterize products using C NMR to confirm substitution at the chloromethyl site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
